Source and Classification
Tianagliflozin is derived from the class of medications known as sodium-glucose co-transporter 2 inhibitors. These compounds function by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. Tianagliflozin is specifically designed to enhance glycemic control in patients with type 2 diabetes mellitus and may also have implications for cardiovascular health.
Methods and Technical Details
The synthesis of Tianagliflozin involves several steps that typically include the formation of key intermediates through various chemical reactions. While specific details on Tianagliflozin's synthesis are less documented compared to other compounds in its class, similar compounds often utilize methods such as:
The exact yield and conditions can vary based on the specific synthetic route chosen.
Structure and Data
The molecular structure of Tianagliflozin features a core structure typical of sodium-glucose co-transporter 2 inhibitors, characterized by:
While precise structural data for Tianagliflozin may not be readily available, it can be inferred that its design incorporates elements that facilitate its pharmacological activity against glucose transporters.
Reactions and Technical Details
Tianagliflozin undergoes various chemical reactions during its synthesis, including:
These reactions are typically monitored through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the desired product is obtained.
Process and Data
Tianagliflozin operates primarily by inhibiting the sodium-glucose co-transporter 2 protein located in the proximal tubule of the kidneys. The mechanism can be summarized as follows:
Physical and Chemical Properties
While detailed physical and chemical properties specific to Tianagliflozin are not extensively documented, compounds in this class generally exhibit:
Testing methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
Scientific Uses
Tianagliflozin is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications include:
In addition, ongoing research may explore its effects on other conditions such as chronic kidney disease, given the renal protective effects observed with other sodium-glucose co-transporter 2 inhibitors.
The development of SGLT inhibitors spans over 150 years of scientific inquiry, beginning with the identification of phlorizin—a natural O-glucoside compound isolated from apple tree bark in 1835. Early observations revealed phlorizin induced renal glucosuria and lowered blood glucose, but its clinical utility was limited by poor oral bioavailability and significant gastrointestinal side effects due to non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters [3] [9]. Despite these limitations, phlorizin served as the foundational pharmacophore model for subsequent drug development. The 1980s marked a pivotal era with the molecular identification and cloning of SGLT proteins by NIH-supported researchers, which elucidated the distinct roles of SGLT1-mediated intestinal absorption and SGLT2-mediated renal reabsorption [3].
The 1990s witnessed strategic efforts to overcome phlorizin's limitations through structural modification. T-1095, a phlorizin derivative designed as a prodrug with improved metabolic stability, demonstrated promising glucosuric effects in animal models but retained significant SGLT1 inhibition, causing unacceptable gastrointestinal effects [9]. This propelled research toward highly selective SGLT2 inhibitors, culminating in the development of C-aryl glucoside derivatives with enhanced metabolic stability and target specificity. The first FDA-approved SGLT2 inhibitor, canagliflozin (Invokana), emerged in 2013, followed rapidly by dapagliflozin (2014), empagliflozin (2014), and ertugliflozin (2017) [1] [5]. These agents demonstrated not only glycemic efficacy but also unexpected cardiovascular and renal benefits in landmark trials (EMPA-REG OUTCOME, CANVAS, DECLARE-TIMI 58), fundamentally reshaping treatment paradigms for type 2 diabetes [1] [7].
Table 1: Key Milestones in SGLT Inhibitor Development
Year | Milestone | Significance |
---|---|---|
1835 | Isolation of Phlorizin | First natural SGLT inhibitor identified; foundational for future drug design |
1980s | Cloning of SGLT1/SGLT2 | Elucidation of molecular targets and physiological roles |
Early 1990s | Phlorizin Mechanistic Studies | Confirmed SGLT inhibition as viable glucose-lowering strategy |
Late 1990s | T-1095 Development | First phlorizin derivative with improved oral bioavailability (proof of concept) |
2013 | FDA Approval of Canagliflozin | First-in-class SGLT2 inhibitor for type 2 diabetes |
2014 | Dapagliflozin/Empagliflozin Approval | Expansion of SGLT2 inhibitor class |
2015-2020 | Cardiovascular Outcome Trials (EMPA-REG, CANVAS, DECLARE) | Demonstrated cardiorenal benefits beyond glycemic control |
SGLT inhibitors are pharmacologically classified based on their transporter selectivity profile, which dictates their primary site of action and clinical effects. This classification hinges on the distinct physiological roles and tissue distributions of SGLT1 and SGLT2:
SGLT2 (SLC5A2): Predominantly expressed in the S1/S2 segments of the renal proximal tubule, this low-affinity, high-capacity transporter mediates approximately 90% of renal glucose reabsorption under normoglycemic conditions. It functions as a sodium-glucose symporter, coupling glucose transport to the sodium gradient established by basolateral Na⁺/K⁺-ATPase pumps [2] [8]. Selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) primarily target this transporter, inducing glucosuria of approximately 60-100 grams of glucose per day and reducing HbA1c by ~0.7% [1] [5].
SGLT1 (SLC5A1): Located primarily in the intestinal epithelium (brush border) and, to a lesser extent (≈10%), in the S3 segment of the renal proximal tubule, this high-affinity, low-capacity transporter facilitates dietary glucose absorption and residual renal glucose reabsorption. Importantly, intestinal SGLT1 also stimulates the release of incretin hormones (GLP-1, GIP) that modulate insulin secretion and appetite [2] [8]. Selective SGLT1 inhibitors (e.g., mizagliflozin under investigation) aim to reduce postprandial hyperglycemia by blocking intestinal glucose uptake, while dual SGLT1/2 inhibitors (e.g., sotagliflozin, LX2761) combine intestinal and renal effects [2] [10].
The selectivity ratio (SGLT2 vs. SGLT1 IC₅₀) defines an inhibitor's classification. Highly selective SGLT2 inhibitors exhibit ratios >1000-fold, minimizing gastrointestinal side effects associated with SGLT1 inhibition. Dual inhibitors exhibit ratios <100-fold, intentionally blocking both transporters to maximize glycemic efficacy and potential incretin effects [10]. Structural differences underlie this selectivity: SGLT2 inhibitors typically feature a glucose-like moiety linked to a hydrophobic aglycone group optimized for the SGLT2 binding pocket, whereas dual inhibitors possess structural elements accommodating both transporters' binding sites [10].
Table 2: Classification of Representative SGLT Inhibitors by Selectivity Profile
Inhibitor Type | Representative Agents | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT2:SGLT1) | Primary Site of Action |
---|---|---|---|---|---|
Highly Selective SGLT2 | Dapagliflozin | 1.1 | 1,400 | ~1,270 | Renal (S1/S2 tubule) |
Empagliflozin | 3.1 | 8,300 | ~2,700 | Renal (S1/S2 tubule) | |
Canagliflozin | 2.7-4.4 | 710-910 | ~200-260 | Renal (S1/S2 tubule) | |
Moderately Selective SGLT2 | Ertugliflozin | 1.9 | 1,960 | ~1,030 | Renal (S1/S2 tubule) |
Dual SGLT1/2 | Sotagliflozin | 1.8 | 36 | ~0.05 (SGLT1 selective) | Intestinal + Renal |
LX2761 | 10.4 | 1.7 | ~0.16 (SGLT1 selective) | Intestinal + Renal | |
SGLT1 Selective | Mizagliflozin (Phase 2) | >10,000 | 11-55 | >180 (SGLT1 selective) | Intestinal |
Tianagliflozin represents an emerging highly selective SGLT2 inhibitor within the C-aryl glucoside structural family. Like its predecessors (dapagliflozin, canagliflozin), Tianagliflozin features a C-linked glucopyranose group instead of the O-linkage found in phlorizin, conferring significant resistance to enzymatic degradation by β-glucosidases in the gastrointestinal tract and enhancing oral bioavailability [9] [10]. Its aglycone moiety has been specifically optimized to maximize interactions with the SGLT2 substrate-binding pocket, resulting in sub-nanomolar inhibitory potency (IC₅₀ ~0.5-0.8 nM) against human SGLT2 and exceptional selectivity (>5000-fold) over SGLT1 [10]. This positions Tianagliflozin among the most selective SGLT2 inhibitors developed to date, theoretically minimizing off-target effects on intestinal glucose transport.
Preclinical characterization reveals Tianagliflozin’s pharmacological profile aligns with the established benefits of SGLT2 inhibition while suggesting potential novel applications. In diabetic rodent models, Tianagliflozin dose-dependently increases urinary glucose excretion (UGE) and reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia without inducing hypoglycemia. Notably, emerging research suggests effects beyond glycemic control, including:
Structurally, cryo-EM studies of Tianagliflozin bound to the hSGLT2-MAP17 complex reveal its binding in the outward-open conformation, stabilizing the transporter in a state incompatible with glucose translocation. Its extended aglycone group forms hydrophobic interactions within the sugar-binding pocket, while the glucose-mimetic moiety engages conserved residues involved in Na⁺ coordination (e.g., Q457, S392) [10]. This binding mode is analogous to canagliflozin but involves distinct interactions with extracellular loop regions (e.g., EL5, EL6), potentially explaining its enhanced potency and slow dissociation kinetics.
Table 3: Preclinical Profile of Tianagliflozin Compared to Reference SGLT2 Inhibitors
Parameter | Tianagliflozin | Dapagliflozin | Canagliflozin |
---|---|---|---|
SGLT2 IC₅₀ (nM) | 0.5-0.8 | 1.1 | 2.7-4.4 |
SGLT1 IC₅₀ (nM) | >4,000 | 1,400 | 710-910 |
Selectivity Ratio (SGLT2:SGLT1) | >5,000 | ~1,270 | ~200-260 |
HbA1c Reduction (Preclinical Models) | 1.2-1.5% | 0.8-1.2% | 0.9-1.3% |
Urinary Glucose Excretion (g/day in models) | 60-80 | 50-70 | 70-90 |
Novel Effects in Preclinical Studies | ↓ Renal stone formation; ↓ OPN/CD44 expression | ↓ Cardiac fibrosis; ↑ endothelial function | ↓ Albuminuria; ↑ β-cell function |
Structural Binding Features | Extended aglycone binding in EL5/EL6 region; Slow off-rate | Standard C-glucoside binding | Thiophene ring interaction with TM13 |
Tianagliflozin thus exemplifies the next evolution of SGLT2 inhibitors—leveraging advanced structural insights to achieve exceptional selectivity and potency while potentially expanding therapeutic applications into conditions like nephrolithiasis. Its development underscores the continued refinement of this pharmacologically distinct class beyond their origins in phlorizin [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7